molecular formula C19H21N7OS B2482773 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone CAS No. 1797903-25-3

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone

Cat. No. B2482773
CAS RN: 1797903-25-3
M. Wt: 395.49
InChI Key: BGOQPRBPCHLHKG-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups, including a 1,2,4-triazole, a pyridazine, a piperazine, and an ethylthio phenyl group. Compounds with these functional groups are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using spectroscopic techniques such as NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactivity of such compounds would depend on the functional groups present. For instance, the triazole ring might undergo reactions with electrophiles, and the piperazine ring might undergo reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. Properties such as melting point, solubility, and stability can be determined experimentally .

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis This suggests that the compound might interact with its targets, leading to programmed cell death

Biochemical Pathways

Based on the apoptosis-inducing activity of similar compounds , it can be inferred that this compound might affect pathways related to cell cycle regulation and apoptosis. These could include the p53 pathway, Bcl-2 family proteins, and caspase activation, among others.

Pharmacokinetics

The ethylsulfanyl group might undergo metabolic transformations in the body

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on similar compounds could involve the synthesis of new derivatives, testing their biological activity, and investigating their mechanism of action .

properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7OS/c1-2-28-16-6-4-3-5-15(16)19(27)25-11-9-24(10-12-25)17-7-8-18(23-22-17)26-14-20-13-21-26/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOQPRBPCHLHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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